



Application Notes: SGN-70 Complement- Dependent Cytotoxicity (CDC) Assay

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Compound of Interest		
Compound Name:	Anticancer agent 70	
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Introduction

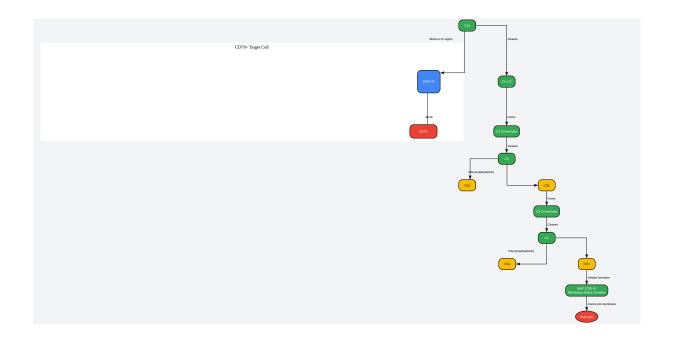
SGN-70 is a humanized IgG1 monoclonal antibody that targets CD70 (also known as CD27L), a member of the tumor necrosis factor (TNF) family.[1][2] CD70 is expressed on various hematologic malignancies and some solid tumors, but its expression on normal tissues is highly restricted, making it an attractive target for antibody-based therapies.[2][3] One of the key mechanisms of action for SGN-70 is the induction of cell death through Fc-dependent effector functions, including complement-dependent cytotoxicity (CDC).[1][2][4]

The CDC assay is a critical in vitro method used to determine the ability of an antibody to lyse target cells in the presence of complement proteins. When SGN-70 binds to CD70 on the surface of a tumor cell, the Fc portion of the antibody can recruit and activate the classical complement pathway. This activation leads to a cascade of enzymatic reactions culminating in the formation of the Membrane Attack Complex (MAC) on the cell surface, which creates pores in the cell membrane, leading to osmotic lysis and cell death.[5] These application notes provide a detailed protocol for assessing the CDC activity of SGN-70 against CD70-positive cancer cells.

Mechanism of Action: SGN-70 Mediated CDC

SGN-70, upon binding to the CD70 antigen on a target tumor cell, initiates the classical complement pathway. The process begins with the C1q protein binding to the Fc region of SGN-70. This binding event triggers a signaling cascade that results in the formation of the Membrane Attack Complex (MAC), ultimately leading to target cell lysis.





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Caption: SGN-70 binding to CD70 initiates the classical complement pathway, leading to MAC formation and cell lysis.

Quantitative Data Summary

The following table provides representative data from an SGN-70 CDC assay performed on CD70-expressing 786-O renal cell carcinoma cells.[1][6] Data is presented as the mean percentage of specific cell lysis from triplicate wells.



SGN-70 Concentration (μg/mL)	Percent Specific Lysis (%) (Mean ± SD)	
10	75 ± 4.2	
1	68 ± 3.5	
0.1	45 ± 2.8	
0.01	22 ± 1.9	
0.001	8 ± 1.1	
0 (Isotype Control)	2 ± 0.5	
Complement Only	1 ± 0.3	
Cells Only (Spontaneous Lysis)	0	

Note: This table is a representative example based on typical CDC assay results. Actual values may vary based on experimental conditions, cell line, and complement source.

Detailed Experimental Protocol

This protocol describes a method for quantifying SGN-70 mediated CDC using a fluorescence-based assay with Calcein AM, a dye that is retained in live cells.[5] Alternatively, viability can be assessed by flow cytometry using a dye like Propidium Iodide (PI).[7]

Materials and Reagents

- Target Cells: CD70-positive cell line (e.g., 786-O, Raji).[1][6]
- Antibodies:
 - SGN-70 (Test Antibody)
 - Human IgG1 Isotype Control (Negative Control)
- Complement Source: Normal Human Serum (NHS) or Baby Rabbit Complement.
- Assay Medium: RPMI 1640 with 1% BSA (serum-free).

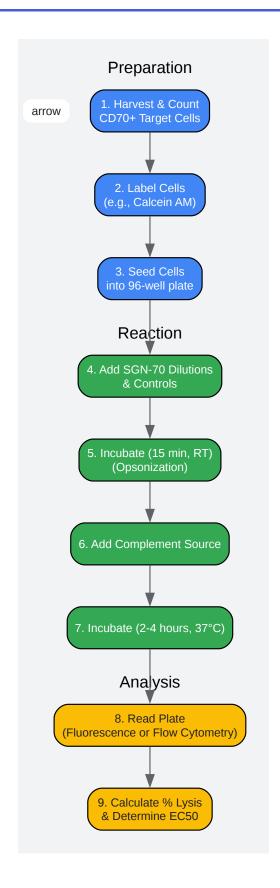


- Viability Dye: Calcein AM (for fluorescence plate reader) or Propidium Iodide (for flow cytometry).[5][7]
- Lysis Buffer: 2% Triton X-100 in PBS (for Maximum Lysis control).
- Equipment:
 - 96-well V-bottom or flat-bottom tissue culture plates.
 - Multichannel pipette.
 - Humidified CO2 incubator (37°C, 5% CO2).
 - Fluorescence plate reader or flow cytometer.

Experimental Workflow

The overall workflow involves preparing target cells, incubating with the antibody and complement, and finally measuring cell viability to determine the extent of cytotoxicity.





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Caption: A stepwise workflow for performing the SGN-70 complement-dependent cytotoxicity (CDC) assay.

Step-by-Step Procedure

- Target Cell Preparation:
 - Harvest CD70-positive target cells from culture during the logarithmic growth phase.
 - \circ Wash the cells twice with serum-free assay medium and resuspend to a final concentration of 1 x 10⁶ cells/mL.
 - If using the Calcein AM method, label the cells according to the manufacturer's protocol.
- Assay Plating:
 - Add 50 μL of the cell suspension (50,000 cells) to each well of a 96-well plate.
 - Prepare serial dilutions of SGN-70 and the isotype control antibody in assay medium.
 - Add 50 μL of the diluted antibodies to the appropriate wells.
 - Prepare control wells:
 - Spontaneous Lysis: 50 μL cells + 100 μL assay medium.
 - Maximum Lysis: 50 μL cells + 100 μL assay medium (add lysis buffer at the end).
 - Complement Only Control: 50 μL cells + 50 μL assay medium + 50 μL complement.
- Opsonization:
 - Gently tap the plate to mix.
 - Incubate the plate for 15 minutes at room temperature to allow the antibody to bind to the cells.[8]
- Complement Addition & Incubation:



- Add 50 μL of the complement source (e.g., 15-25% final concentration of Normal Human Serum) to all wells except the Spontaneous and Maximum Lysis controls.[9]
- Incubate the plate for 2-4 hours in a humidified incubator at 37°C, 5% CO2.[7]
- Data Acquisition:
 - For Calcein AM Method:
 - Add 50 μL of 2% Triton X-100 to the Maximum Lysis wells and incubate for 15 minutes.
 - Centrifuge the plate and read the fluorescence of the supernatant.
 - For Flow Cytometry Method:
 - Wash cells with PBS.
 - Resuspend cells in 100 μL of FACS buffer containing Propidium Iodide (PI).
 - Acquire data on a flow cytometer, collecting events for each well.

Data Analysis

The percentage of specific cytotoxicity is calculated using the following formula:

% Specific Lysis = [(Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)] x 100

- Experimental Lysis: Signal from wells with target cells, antibody, and complement.
- Spontaneous Lysis: Signal from wells with target cells and medium only.
- Maximum Lysis: Signal from wells with target cells and lysis buffer.

The results can be plotted on a semi-log graph with antibody concentration on the x-axis and percent specific lysis on the y-axis. The EC50 value (the concentration of antibody that induces 50% of the maximum specific lysis) can then be determined using non-linear regression analysis.



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